3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Description
3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a thiophene-based derivative characterized by a sulfonamide substituent at the 3-position of the thiophene ring and a carboxylic acid group at the 2-position. This compound belongs to a class of sulfonamide-functionalized heterocycles, which are of interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties .
Properties
IUPAC Name |
3-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-9-7-10(2)14(11(3)8-9)22(19,20)16(4)12-5-6-21-13(12)15(17)18/h5-8H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJNCNFDKSGIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with a sulfonyl chloride derivative in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride by the amino group on the thiophene ring.
Another approach involves the use of thiophene-2-carboxylic acid and a sulfonamide derivative, which undergoes a condensation reaction to form the desired product. This method may require the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Esterification and Amidation at the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard derivatization reactions to form esters or amides, enabling further functionalization for pharmaceutical applications .
Sulfonamide Group Reactivity
The sulfonamide group participates in nucleophilic substitution and coordination chemistry, influenced by steric effects from the 2,4,6-trimethylphenyl (TMP) group .
Thiophene Ring Functionalization
The electron-rich thiophene ring undergoes electrophilic substitution and cross-coupling reactions .
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis, leveraging its carboxylic acid and sulfonamide groups .
Hydrolysis and Stability Studies
Controlled hydrolysis reveals stability under acidic/basic conditions, critical for formulation .
Key Mechanistic Insights:
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Steric Effects : The 2,4,6-trimethylphenyl group significantly reduces reactivity at the sulfonamide nitrogen, favoring reactions at the carboxylic acid or thiophene positions .
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Electronic Effects : Electron-withdrawing sulfonamide enhances electrophilic substitution at C5 of the thiophene ring .
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Catalytic Influence : Transition metals (e.g., Cu, Pd) improve yields in cross-coupling and cyclization reactions by mitigating steric limitations .
This compound’s versatility in forming esters, amides, metal complexes, and heterocycles underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize optimized conditions to address steric and electronic challenges inherent to its structure .
Scientific Research Applications
Organic Synthesis
3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid serves as an essential building block in organic synthesis. Its functional groups facilitate:
- Formation of New Compounds : It can undergo nucleophilic substitution and coupling reactions to create more complex molecules.
- Synthesis of Pharmaceuticals : The compound's structure is conducive to modifications that enhance biological activity .
Pharmacological Research
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antioxidant Properties : Studies have shown that related thiophene derivatives possess antioxidant capabilities, which are crucial for developing therapeutic agents .
- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies .
- Endothelin Receptor Antagonism : Similar sulfonamide compounds have been investigated for their ability to act as endothelin receptor antagonists, which could have implications for treating cardiovascular diseases .
Materials Science
The unique properties of thiophene derivatives allow for applications in materials science:
- Conductive Polymers : Thiophenes are used in the development of conductive materials for electronic applications.
- Dyes and Sensors : Their ability to absorb light and change conductivity makes them suitable for use in dyes and sensors .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial effects of thiophene derivatives against Staphylococcus aureus and Bacillus subtilis. Results indicated that modifications to the thiophene structure improved efficacy against these pathogens, highlighting the potential of this compound as a lead compound for further development .
Case Study 2: Antioxidant Evaluation
Research conducted on similar thiophene compounds assessed their antioxidant capabilities using the ABTS method. The findings revealed significant inhibition rates compared to standard antioxidants like ascorbic acid, suggesting that modifications to the thiophene structure could enhance these properties .
Mechanism of Action
The mechanism of action of 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Polarity and Solubility: The carboxylic acid group in the target compound increases polarity compared to ester derivatives (e.g., methyl thiophene-2-carboxylate, dielectric constant = 8.81) .
- Steric Effects: The mesitylsulfonylamino group at the 3-position creates significant steric bulk, which may influence binding to biological targets compared to ZJ7, where the mesityl group is at the 5-position .
Biological Activity
3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and other therapeutic properties.
Chemical Structure
The compound is characterized by the following structural formula:
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In a study focusing on related thiophene compounds, it was found that they demonstrated considerable activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Bacillus cereus | 64 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results indicated a significant ability to scavenge free radicals, with an IC50 value indicative of its effectiveness compared to standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 30 |
Other Therapeutic Properties
In addition to its antimicrobial and antioxidant properties, sulfonamide compounds have been studied for their potential in treating endothelin-mediated disorders. The compound may modulate the activity of endothelin receptors, which are implicated in various cardiovascular diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study assessed the efficacy of various thiophene derivatives against multidrug-resistant bacterial strains. The results highlighted the superior activity of this compound compared to traditional antibiotics.
- Case Study on Antioxidant Properties : An in vitro analysis demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests potential applications in preventing oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
